1-[2-[3-[4-(3-Chlorophenyl)piperazin-1-yl]piperidin-1-yl]-2-oxoethyl]pyrrolidin-2-one
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Overview
Description
1-[2-[3-[4-(3-Chlorophenyl)piperazin-1-yl]piperidin-1-yl]-2-oxoethyl]pyrrolidin-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound contains multiple functional groups, including a chlorophenyl group, piperazine, piperidine, and pyrrolidinone, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[3-[4-(3-Chlorophenyl)piperazin-1-yl]piperidin-1-yl]-2-oxoethyl]pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 3-chlorophenylamine with ethylene glycol to form 3-chlorophenylpiperazine.
Piperidine Addition: The piperazine intermediate is then reacted with piperidine under controlled conditions to form the piperidinyl-piperazine compound.
Pyrrolidinone Formation: The final step involves the reaction of the piperidinyl-piperazine compound with pyrrolidinone in the presence of a suitable catalyst to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, is common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-[2-[3-[4-(3-Chlorophenyl)piperazin-1-yl]piperidin-1-yl]-2-oxoethyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
1-[2-[3-[4-(3-Chlorophenyl)piperazin-1-yl]piperidin-1-yl]-2-oxoethyl]pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-[2-[3-[4-(3-Chlorophenyl)piperazin-1-yl]piperidin-1-yl]-2-oxoethyl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
Trazodone: A compound with a similar piperazine structure, used as an antidepressant.
Buspirone: Another piperazine derivative, used as an anxiolytic agent.
Quetiapine: A compound with a similar piperidine structure, used as an antipsychotic.
Uniqueness
1-[2-[3-[4-(3-Chlorophenyl)piperazin-1-yl]piperidin-1-yl]-2-oxoethyl]pyrrolidin-2-one is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[2-[3-[4-(3-chlorophenyl)piperazin-1-yl]piperidin-1-yl]-2-oxoethyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29ClN4O2/c22-17-4-1-5-18(14-17)23-10-12-24(13-11-23)19-6-2-8-25(15-19)21(28)16-26-9-3-7-20(26)27/h1,4-5,14,19H,2-3,6-13,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCRGMBVNJXJQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2CCCC2=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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